1-Benzoyl-2-(piperidin-4-yl)azepane
Overview
Description
1-Benzoyl-2-(piperidin-4-yl)azepane (1BP4A) is an organic compound belonging to the class of azepanes. It is a cyclic amine that consists of a benzene ring connected to a piperidine ring. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 1BP4A has recently gained attention due to its potential applications in various scientific research fields.
Scientific Research Applications
Pharmacological Research
1-Benzoyl-2-(piperidin-4-yl)azepane: has been identified as a significant synthetic fragment in drug design. Its piperidine core is a common feature in many pharmaceuticals, indicating its potential in the development of new therapeutic agents. The compound’s derivatives are known to exhibit a wide range of biological activities, which makes it a valuable target for pharmacological studies .
Material Science
In material science, this compound’s unique chemical structure could be utilized in the synthesis of novel materials. Its robust framework can be incorporated into polymers or small molecule systems to impart desired properties such as increased durability or specific interaction capabilities with other substances .
Chemical Synthesis
The compound plays a role in chemical synthesis as an intermediate. It can be used to develop complex organic molecules through various synthetic routes. Its benzoyl and piperidinyl groups offer reactive sites for further functionalization, which is crucial in the synthesis of diverse organic compounds .
Life Science Research
In life sciences, 1-Benzoyl-2-(piperidin-4-yl)azepane may be used as a molecular tool to probe biological systems. Its incorporation into biomolecules can help in understanding the structure-activity relationships of biological targets, aiding in the discovery of new life science insights .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical procedures. Its well-defined structure allows for its use in calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry, ensuring accuracy and precision in measurements .
Chromatography
In chromatographic applications, 1-Benzoyl-2-(piperidin-4-yl)azepane could serve as a component in the stationary phase or as an analyte in method development studies. Its structural characteristics might influence the separation processes, which is essential for the analysis of complex mixtures .
properties
IUPAC Name |
phenyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHGBSBVHUTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(piperidin-4-yl)azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.